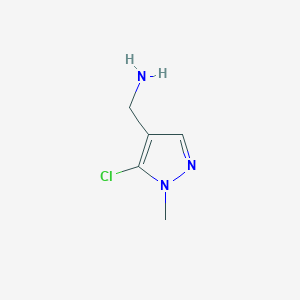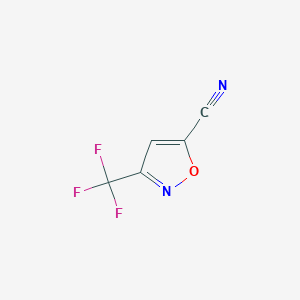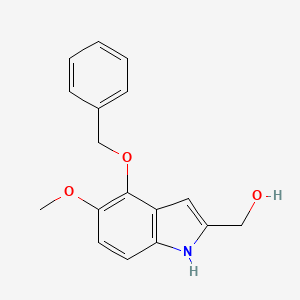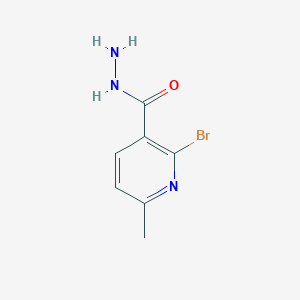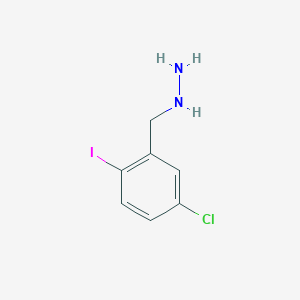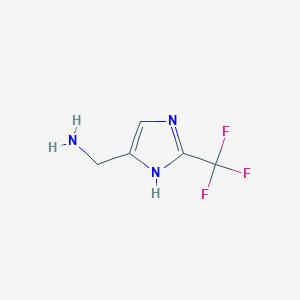
(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine: is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine typically involves the introduction of a trifluoromethyl group into an imidazole ring followed by the addition of a methanamine group. One common method involves the reaction of 2-(trifluoromethyl)imidazole with formaldehyde and ammonia under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of specialized catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials with specific properties, such as improved thermal stability or resistance to degradation.
作用機序
The mechanism of action of (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the imidazole ring may participate in hydrogen bonding or other interactions. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
- (2-(Trifluoromethyl)phenyl)methanamine
- (5-(Trifluoromethyl)-2-(2-(Trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine
- (2-(Trifluoromethyl)cyclopropyl)methanamine
Uniqueness
Compared to similar compounds, (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanamine is unique due to its specific combination of a trifluoromethyl group and an imidazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C5H6F3N3 |
|---|---|
分子量 |
165.12 g/mol |
IUPAC名 |
[2-(trifluoromethyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-10-2-3(1-9)11-4/h2H,1,9H2,(H,10,11) |
InChIキー |
LNJZESBKVOOKAS-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=N1)C(F)(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


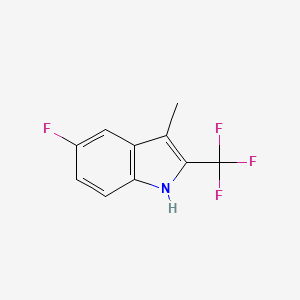
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
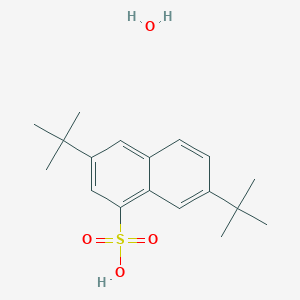
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
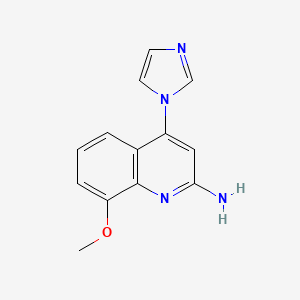
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)


